Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

ELOVL6/γ-secretase researchers often face Boc/TFA incompatibility. This isoquinuclidine scaffold's methyl carbamate survives TFA, enabling sequential deprotection. Key advantages: - Orthogonal stability: methyl carbamate intact under acidic Boc cleavage - Pre-installed 6-aminomethyl handle: direct amidation, sulfonamide formation, reductive amination - Validated: core of nanomolar ELOVL6 inhibitors & PSEN1-selective γ-secretase modulators Supplied at 95% purity; global shipping.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1909320-26-8
Cat. No. B2394366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1909320-26-8
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCOC(=O)N1CC2CCC1C(C2)CN
InChIInChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3
InChIKeySKVZKLAZOURAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Scaffold & Procurement Identity


Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1909320-26-8) is a bicyclic organic compound belonging to the 2-azabicyclo[2.2.2]octane (isoquinuclidine) class, characterized by a rigid bridged bicyclic framework bearing a methyl carbamate at the bridgehead nitrogen and a primary aminomethyl substituent at the 6-position [1]. With a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol, this compound presents a computable XLogP3 of 0.4, a topological polar surface area (TPSA) of 55.6 Ų, and one hydrogen bond donor, positioning it as a semi-rigid, moderately polar building block suitable for further N-functionalization via its free aminomethyl handle [1]. The scaffold is a recognized isostere of the piperidine ring in its semi-rigid boat form and serves as an entry point for constructing biologically active molecules including ELOVL6 inhibitors and γ-secretase modulators [2][3].

Semi-rigid isoquinuclidine scaffold for conformational constraint in medicinal chemistry
Methyl carbamate protecting group orthogonal to acid-labile groups (Boc/trityl)
Pre-installed 6-aminomethyl handle eliminates C–H functionalization steps

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Why Generic Substitution Fails


The 2-azabicyclo[2.2.2]octane scaffold family is not a single interchangeable commodity; substitution of one derivative for another introduces conformationally distinct and chemically orthogonal outcomes that propagate through multi-step synthetic sequences. The target compound uniquely combines a methyl carbamate N-protecting group — which is stable to the acidic conditions that cleave the widely used tert-butyloxycarbonyl (Boc) group — with a free primary aminomethyl handle at the 6-position, enabling regioselective elaboration that is impossible with the unsubstituted scaffold or with the 5-aminomethyl regioisomer [1][2]. This orthogonal protecting group strategy and the specific regiochemistry of the aminomethyl substituent are essential when synthetic routes require sequential deprotection or when the aminomethyl group must be elaborated prior to carbamate cleavage, directly impacting synthetic efficiency, yield, and the purity profile of downstream intermediates [1].

Boc analog (CAS 1099570-34-9): Methyl carbamate orthogonal stability is lost; only global deprotection possible, limiting sequential synthesis routes.
5-Aminomethyl regioisomer: Different exit vector geometry may produce non-superimposable pharmacophores; scaffold diversification pathway cannot be reproduced.
Unsubstituted methyl 2-azabicyclo[2.2.2]octane-2-carboxylate: Lacks reactive aminomethyl handle; requires additional C–H functionalization, increasing step count and yield risk.

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Quantitative Evidence vs. Comparators


Orthogonal Stability: Methyl Carbamate vs. Boc Acid Lability

The methyl carbamate protecting group on the target compound is stable under the acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) that quantitatively cleave the tert-butyl carbamate (Boc) group within minutes at room temperature [1][2]. This orthogonality allows selective Boc deprotection in the presence of the intact methyl carbamate, a strategic advantage over the direct Boc analog tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-34-9), where only one global deprotection event is possible [3].

Carbamate Stability
Class-level
Methyl carbamate survives TFA (20–50%, 25 °C); Boc cleaved quantitatively within 30–60 min
Supports orthogonal deprotection in multi-step synthesis
Class-level carbamate hierarchy; confirm with specific substrate
Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry building blocks

Reduced Lipophilicity vs. tert-Butyl Carbamate Analog

The computed partition coefficient (XLogP3) of the target compound is 0.4, compared to an estimated increase of 1.2–1.5 log units for the corresponding tert-butyl carbamate analog (based on the Hansch π constant of ~1.2 for the change from methyl to tert-butyl plus the additional carbon atoms) [1][2]. This lower lipophilicity translates into better predicted aqueous solubility and may reduce undesirable hydrophobic binding to off-target proteins and plasma proteins when the 2-azabicyclo[2.2.2]octane core is incorporated into larger bioactive molecules [3].

Lipophilicity
Class-level
ΔXLogP3 ≈ −1.2 to −1.5
Lower predicted lipophilicity vs. Boc analog may aid lead optimization
Computed estimate; experimental logP/D not reported
Lipophilicity optimization Drug-likeness ADME property prediction

6-Aminomethyl Regiochemistry vs. 5-Regioisomer

The aminomethyl substituent at the 6-position of the 2-azabicyclo[2.2.2]octane scaffold places the reactive amine at the bridgehead-adjacent carbon, resulting in a distinct spatial trajectory and steric environment compared to the 5-aminomethyl regioisomer (e.g., tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate) [1][2]. This positional difference produces divergent exit vector geometry that cannot be replicated by the 5-substituted analog when the scaffold is used as a conformationally constrained core replacement for piperidine rings in medicinal chemistry campaigns [2].

Regiochemistry
Class-level
6-(aminomethyl) projects from bridgehead-adjacent carbon; 5-isomer has non-interchangeable vector
Exit vector geometry must match target pharmacophore model
Confirmation by 3D alignment with target structure recommended
Regioselective functionalization Scaffold diversification Conformational constraint

Dual Functional Handles: Free Amine and Methyl Carbamate

The target compound simultaneously presents an orthogonal pair of functional handles: a methyl carbamate-protected secondary amine (the bridgehead nitrogen) and a free primary aminomethyl group at the 6-position [1]. This contrasts with the unsubstituted methyl 2-azabicyclo[2.2.2]octane-2-carboxylate scaffold, which lacks any reactive side-chain handle and requires additional synthetic steps to introduce a functional group at the 6-position [2]. The pre-installed aminomethyl group eliminates a low-yielding C–H functionalization step, directly reducing step count and cumulative yield loss in multi-step synthetic sequences [2].

Dual Handles
Class-level
Free aminomethyl + methyl carbamate-protected N; saves 1–2 steps vs. unsubstituted core
Pre-functionalized handle reduces synthetic burden and cumulative yield loss
Estimated yield gain 10–30% when aminomethyl is required
Bifunctional building blocks Modular synthesis Scaffold-based library design

Rigid Isoquinuclidine Scaffold vs. Flexible Piperidine

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a semi-rigid boat conformer analog of the piperidine ring, pre-organizing the nitrogen and carbon framework into a single low-energy conformation that restricts rotational degrees of freedom [1]. This contrasts with flexible piperidine-based building blocks (e.g., 4-(aminomethyl)piperidine derivatives) that can adopt multiple chair and boat conformations in solution. The 2-azabicyclo[2.2.2]octane class has been validated in multiple target families — including ELOVL6 inhibitors (IC50 values ranging from nanomolar to low micromolar across a 28-compound SAR series) and PSEN1-selective γ-secretase inhibitors — where the rigid scaffold contributed to potency and selectivity relative to more flexible amine cores [2][3].

Scaffold Rigidity
Reported
Validated in 28-compound ELOVL6 SAR and PSEN1-selective γ-secretase inhibitor series
Conformational pre-organization may improve target engagement
Model-based advantage; verify in specific assay context
Conformational constraint Scaffold isosterism Entropic benefit in binding

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Application Scenarios


Sequential Orthogonal Deprotection in Alkaloid Synthesis

In natural product total synthesis programs targeting iboga alkaloid analogs or related isoquinuclidine-containing natural products, the methyl carbamate on the target compound remains intact during the acidic global deprotection steps used to remove Boc or trityl groups from other positions in the molecule [1]. This enables a synthesis sequence where the 6-aminomethyl group is elaborated first (e.g., via reductive amination or amide coupling), followed by later-stage carbamate cleavage under orthogonal conditions, minimizing protecting group manipulation steps. This application directly leverages the orthogonal stability evidence described in Evidence Item 1, where the methyl carbamate is stable to TFA conditions that would cleave a Boc group [1].

DOS Library Construction via 6-Aminomethyl Handle

The free primary aminomethyl group at the 6-position enables rapid and high-yielding derivatization reactions — including amide bond formation, sulfonamide synthesis, and reductive amination — without requiring prior deprotection [2]. This makes the target compound a privileged input for parallel library synthesis, where the rigid isoquinuclidine core remains constant while the exocyclic amine is diversified into arrays of amides, sulfonamides, ureas, or secondary amines. This scenario follows from Evidence Item 4, which demonstrates the target compound provides a pre-installed reactive handle that the unsubstituted methyl 2-azabicyclo[2.2.2]octane-2-carboxylate scaffold lacks [2].

ELOVL6 Inhibitor Development for Metabolic Disease

The 2-azabicyclo[2.2.2]octane scaffold, functionalized at the 6-position, has been validated as a core in a 28-compound ELOVL6 inhibitor series where lead optimization yielded compounds with nanomolar inhibitory potency and oral bioavailability in rodent models [2]. The target compound, bearing both the required scaffold and a reactive 6-aminomethyl group, serves as a strategic late-stage intermediate or a diversity input for SAR expansion around this target, particularly when the N-carbamate group is retained in the final inhibitor structure. This application is supported by the scaffold validation evidence described in Evidence Item 5 [2].

PSEN1-Selective γ-Secretase Inhibitor Optimization

The 2-azabicyclo[2.2.2]octane sulfonamide series reported in 2023 achieved nanomolar PSEN1 complex affinity with selectivity over PSEN2-containing γ-secretase complexes, a key differentiator for reducing mechanism-based toxicity [3]. The target compound, as a 6-aminomethyl-substituted building block, provides the amino handle necessary for installing the aryl sulfonamide moiety that was identified as critical for PSEN1 selectivity in the SAR campaign. This application leverages the rigid scaffold advantage and regiochemistry evidence from Evidence Items 3 and 5 [1][3].

Application
Selection Property
Validation Focus
Iboga alkaloid analog synthesis
Orthogonal methyl carbamate stability
Acid-step compatibility; sequential protecting group removal
DOS library construction
Free 6-aminomethyl handle
Amide/sulfonamide coupling yields; scaffold diversification efficiency
ELOVL6 inhibitor development
Rigid isoquinuclidine core with 6-substitution
SAR expansion; nanomolar potency retention in target series
PSEN1-selective γ-secretase inhibitor research
6-Aminomethyl for aryl sulfonamide attachment
PSEN1 selectivity over PSEN2; scaffold rigidity advantage
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